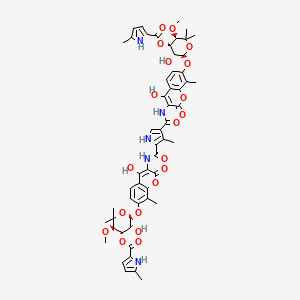

Sugordomycin D-la

Description

Significance as a Natural Aminocoumarin Inhibitor in Biochemical Studies

As a natural product, Coumermycin A1 serves as a powerful inhibitor in biochemical investigations. acs.orgnih.gov Its ability to specifically target and inhibit bacterial enzymes without affecting their eukaryotic counterparts makes it an excellent probe for studying bacterial physiology. acs.org This specificity is crucial for dissecting the intricate mechanisms of bacterial DNA replication and repair. The study of Coumermycin A1 provides insights into natural product biosynthesis and the evolution of antibiotic resistance mechanisms. thieme-connect.com

Overview of its Primary Molecular Target: Bacterial DNA Gyrase and Topoisomerase IV

The primary molecular targets of Coumermycin A1 are two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. ontosight.airesearchgate.net These enzymes are critical for managing the topological state of DNA during replication, transcription, and recombination. discofinechem.com

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for DNA compaction and replication initiation. acs.orgnih.gov Coumermycin A1 inhibits the ATPase activity of the GyrB subunit of DNA gyrase, thereby preventing the enzyme from carrying out its function. wikipedia.orgdrugbank.com This inhibition is competitive with ATP. acs.org The binding of Coumermycin A1 to the GyrB subunit has been extensively studied, revealing that one molecule of the antibiotic can simultaneously trap two ATP-binding sites, leading to the formation of an inhibited dimer. acs.orgnih.govresearchgate.net

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, a crucial step for proper cell division. nih.gov Similar to its action on DNA gyrase, Coumermycin A1 targets the ATPase subunit of topoisomerase IV (ParE), inhibiting its activity. researchgate.netebi.ac.uk The inhibitory effect on both DNA gyrase and topoisomerase IV contributes to the potent antibacterial activity of Coumermycin A1. ontosight.ainih.gov

The table below summarizes the inhibitory concentrations (IC50) of Coumermycin A1 against DNA gyrase from different bacterial species.

| Bacterial Species | Target Enzyme | IC50 (nM) |

| Staphylococcus aureus | DNA Gyrase | < 6 |

| Escherichia coli | DNA Gyrase | Data not consistently reported, but potent inhibition observed |

Data derived from research articles indicating high potency. acs.orgresearchgate.net

Position of Coumermycin A1 within the Aminocoumarin Class for Research Investigations

Coumermycin A1 belongs to the aminocoumarin class of antibiotics, which also includes well-known members like novobiocin (B609625) and clorobiocin (B606725). researchgate.netdrugbank.com Structurally, these compounds share a 3-amino-4,7-dihydroxycoumarin (B12288526) ring. However, Coumermycin A1 is unique due to its dimeric structure, where two aminocoumarin-sugar moieties are linked by a central 3-methylpyrrole-2,4-dicarboxylic acid unit. thieme-connect.com

This dimeric nature is believed to contribute to its high affinity and potent inhibition of DNA gyrase. acs.orgdrugbank.com Compared to monomeric aminocoumarins like novobiocin, Coumermycin A1 often exhibits greater inhibitory activity against DNA gyrase. drugbank.com This has made it a particularly valuable research tool for studying the structure and function of this enzyme. The biosynthetic gene clusters for Coumermycin A1, novobiocin, and clorobiocin have been cloned and sequenced, providing a genetic basis for their structural differences and allowing for bioengineering of novel aminocoumarin derivatives. thieme-connect.comresearchgate.net

The following table provides a comparative overview of key aminocoumarin antibiotics.

| Compound | Structure | Primary Target(s) | Key Research Application |

| Coumermycin A1 | Dimeric | DNA Gyrase, Topoisomerase IV | Studying enzyme kinetics and structure-activity relationships of divalent inhibitors. acs.orgresearchgate.net |

| Novobiocin | Monomeric | DNA Gyrase, Hsp90 | Investigating the mechanism of monomeric aminocoumarin inhibition. drugbank.comnih.gov |

| Clorobiocin | Monomeric | DNA Gyrase | Comparative studies with novobiocin and exploring the role of specific chemical moieties. researchgate.netdrugbank.com |

Structure

2D Structure

Properties

CAS No. |

4434-05-3 |

|---|---|

Molecular Formula |

C55H59N5O20 |

Molecular Weight |

1110.1 g/mol |

IUPAC Name |

[5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C55H59N5O20/c1-21-12-16-29(57-21)48(67)77-42-38(63)52(79-54(6,7)44(42)71-10)73-31-18-14-26-36(61)34(50(69)75-40(26)24(31)4)59-46(65)28-20-56-33(23(28)3)47(66)60-35-37(62)27-15-19-32(25(5)41(27)76-51(35)70)74-53-39(64)43(45(72-11)55(8,9)80-53)78-49(68)30-17-13-22(2)58-30/h12-20,38-39,42-45,52-53,56-58,61-64H,1-11H3,(H,59,65)(H,60,66) |

InChI Key |

WTIJXIZOODAMJT-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC=C(N1)C(=O)O[C@H]2[C@H]([C@@H](OC([C@@H]2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)O[C@H]8[C@@H]([C@@H]([C@H](C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O |

Canonical SMILES |

CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)OC8C(C(C(C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Coumermycin |

Origin of Product |

United States |

Molecular Mechanism of Action on Dna Topoisomerases

Direct Inhibition of Bacterial DNA Gyrase

DNA gyrase is the primary intracellular target of Coumermycin A1. acs.orgnih.gov This enzyme is unique to bacteria and is responsible for introducing negative supercoils into DNA, a process vital for DNA compaction and replication. frenoy.eunih.govnih.gov Coumermycin A1 is a potent inhibitor of this activity. acs.orgmcmaster.ca

DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2). Coumermycin A1, like other aminocoumarin antibiotics, specifically targets the GyrB subunit. acs.orgnih.govnih.govdntb.gov.uaumt.edu The GyrB subunit houses the ATPase activity of the enzyme, which powers the strand-passage reaction required for DNA supercoiling. umt.edunih.govmerckmillipore.com The binding site for coumarins is located within the N-terminal domain of GyrB. merckmillipore.comnih.gov Mutations in the gyrB gene, particularly in the region encoding this N-terminal domain, have been shown to confer high levels of resistance to Coumermycin A1, confirming it as the direct target. nih.govdntb.gov.uaumt.edunih.gov

The inhibitory action of Coumermycin A1 stems from its role as a competitive inhibitor of ATP hydrolysis. acs.orgnih.gov It binds to the ATP-binding site on the GyrB subunit, preventing the binding and subsequent hydrolysis of ATP. acs.orgnih.gov X-ray crystallography studies have revealed that the deoxy-sugar moiety of aminocoumarins physically overlaps with the ATP binding pocket on GyrB, providing a structural basis for this competitive inhibition. acs.org By blocking the ATPase activity, Coumermycin A1 effectively halts the energy supply for the gyrase-catalyzed supercoiling reaction. nih.govnih.govmerckmillipore.com Some evidence suggests the mechanism may be more complex than simple competition, possibly involving the stabilization of an enzyme conformation that has a low affinity for ATP. umt.edumerckmillipore.com

Table 1: Research Findings on Coumermycin A1 Inhibition of Gyrase ATPase Activity

| Finding | Description | Reference |

|---|---|---|

| Binding Site | Binds to the N-terminal domain of the GyrB subunit. | merckmillipore.comnih.gov |

| Inhibition Type | Acts as a competitive inhibitor of ATP hydrolysis. | acs.orgnih.gov |

| Structural Basis | The deoxy-sugar group of the antibiotic overlaps with the ATP-binding site. | acs.org |

| Potency | Among the most potent aminocoumarins, with an IC50 < 6 nM against S. aureus DNA gyrase. | acs.org |

The direct consequence of inhibiting ATP hydrolysis is the cessation of the enzyme's primary function: DNA supercoiling. frenoy.eumcmaster.canih.govnih.gov In the presence of Coumermycin A1, relaxed circular DNA molecules are not converted into their negatively supercoiled form. frenoy.eunih.govnih.gov This has been demonstrated both in vitro with purified enzymes and in vivo, where the addition of the drug leads to the relaxation of supercoiled plasmids within bacterial cells. nih.govnih.govnih.gov As a type II topoisomerase, DNA gyrase also performs decatenation (the unlinking of interlocked circular DNA molecules), a process that also requires ATP. By inhibiting the ATPase function, Coumermycin A1 also blocks this decatenation activity.

Inhibition of Bacterial DNA Topoisomerase IV

DNA topoisomerase IV is another essential bacterial type II topoisomerase. Its primary roles are in chromosome segregation after replication, where it efficiently decatenates daughter chromosomes. Like DNA gyrase, it is a tetramer composed of two subunits, ParC (homologous to GyrA) and ParE (homologous to GyrB). oup.com

Coumermycin A1 also inhibits DNA topoisomerase IV by targeting its ATPase-containing subunit, ParE. However, its potency against topoisomerase IV is significantly lower than against its primary target, DNA gyrase. nih.gov Studies comparing the inhibitory concentrations (IC50) of various aminocoumarins have consistently shown that DNA gyrase is the principal target in vitro. nih.gov For example, aminocoumarins inhibit S. aureus gyrase much more effectively than E. coli gyrase, and in both cases, the inhibition of topoisomerase IV is weaker. nih.gov This selectivity means that at typical inhibitory concentrations, the antibacterial effect of Coumermycin A1 is overwhelmingly due to the inhibition of DNA gyrase rather than topoisomerase IV.

Table 2: Comparative Inhibition of DNA Gyrase and Topoisomerase IV

| Enzyme Target | Primary Function | Subunit Targeted by Coumermycin A1 | Relative Inhibition by Coumermycin A1 |

|---|---|---|---|

| DNA Gyrase | DNA Supercoiling | GyrB | High Potency (Primary Target) |

| DNA Topoisomerase IV | DNA Decatenation | ParE | Low Potency (Secondary Target) |

Distinct Mechanisms of Inhibition Compared to DNA Gyrase

While Coumermycin A1 inhibits both DNA gyrase and topoisomerase IV, its interaction with these enzymes exhibits notable distinctions in terms of potency and the structural basis for this differential activity. Furthermore, its mechanism of action against bacterial topoisomerases is markedly different from its effects on their eukaryotic counterparts.

Research has demonstrated that DNA gyrase is the primary in vitro target for aminocoumarins, including Coumermycin A1. nih.gov However, the relative inhibitory concentrations (IC50) against DNA gyrase and topoisomerase IV can vary between different bacterial species. For instance, in Staphylococcus aureus, DNA gyrase is significantly more sensitive to aminocoumarins than topoisomerase IV. researchgate.net

The following table summarizes the inhibitory activity of Coumermycin A1 against DNA gyrase and topoisomerase IV from Escherichia coli and Staphylococcus aureus:

| Enzyme | Organism | IC50 (µM) |

| DNA Gyrase | E. coli | 0.008 |

| Topoisomerase IV | E. coli | 0.3 |

| DNA Gyrase | S. aureus | 0.006 |

| Topoisomerase IV | S. aureus | >10 |

The structural differences between DNA gyrase and topoisomerase IV are believed to be the basis for this differential inhibition. Although both are type IIA topoisomerases, they have distinct roles in the cell. DNA gyrase is primarily responsible for introducing negative supercoils into DNA, a function facilitated by the C-terminal domain of its DNA binding subunit (GyrA). nih.gov In contrast, topoisomerase IV's main role is in decatenating interlinked daughter chromosomes following replication, and it preferentially relaxes positive supercoils. nih.gov The C-terminal domain of the corresponding subunit in topoisomerase IV (ParC) is a degenerate form of the GyrA C-terminal domain, which influences its substrate specificity. nih.gov These inherent structural and functional distinctions likely contribute to the observed differences in their inhibition by Coumermycin A1.

The inhibitory mechanism of Coumermycin A1 against bacterial topoisomerases is highly specific and differs significantly from its interaction with eukaryotic topoisomerases. Eukaryotic topoisomerase II, the functional equivalent of bacterial DNA gyrase and topoisomerase IV, is not a significant target for Coumermycin A1. This selectivity is a key reason for the antibiotic's therapeutic potential, as it minimizes effects on human cells. While some studies have explored the effects of other aminocoumarins on eukaryotic topoisomerases, Coumermycin A1's primary and potent activity is directed against the bacterial enzymes. The structural differences in the ATP-binding sites of bacterial and eukaryotic type II topoisomerases are substantial enough to preclude effective binding and inhibition of the human enzymes by Coumermycin A1.

Structural Basis of Coumermycin A1 Target Interactions

Co-crystal Structures of Coumermycin A1 with DNA Gyrase B

Co-crystal structures of Coumermycin A1 in complex with the N-terminal domain of DNA Gyrase B (GyrB) from Escherichia coli (E. coli) and Thermus thermophilus (T. thermophilus) have been instrumental in revealing the molecular details of its inhibitory mechanism. acs.orgnih.gov These structures demonstrate that Coumermycin A1 acts as a molecular clamp, physically bridging two GyrB subunits in a manner distinct from other aminocoumarin antibiotics. acs.org

Unlike monomeric aminocoumarins such as novobiocin (B609625), Coumermycin A1 is a dimeric compound, featuring two aminocoumarin-noviose moieties linked by a pyrrole (B145914) group. acs.orgnih.gov The co-crystal structures unequivocally reveal that this divalent nature allows a single Coumermycin A1 molecule to simultaneously occupy the ATP-binding sites of two separate GyrB subunits. acs.orgnih.govbohrium.com Each "arm" of the Coumermycin A1 molecule extends into one of the ATPase pockets, effectively cross-linking the two protein subunits. acs.orgnih.gov This 2:1 (GyrB:Coumermycin A1) stoichiometry is a hallmark of its interaction and a key determinant of its high affinity and potency. acs.org

The divalent binding of Coumermycin A1 physically traps two GyrB subunits, inducing and stabilizing a dimeric state. acs.orgnih.gov This induced dimer, however, is conformationally distinct from the transient dimer formed during the normal ATP hydrolysis cycle. acs.orgnih.gov Instead of orienting the ATPase sites for catalysis, the Coumermycin A1-bound dimer positions the GyrB subunits in a novel, inhibited conformation where the ATPase sites face each other, clamped together by the antibiotic. acs.org This inter-subunit trapping prevents the conformational changes necessary for ATP binding and hydrolysis, thereby locking the enzyme in an inactive state. acs.orgnih.gov

The crystal structures show that the inhibited dimers adopt different conformations depending on the bacterial species. acs.orgnih.gov In the E. coli GyrB complex, the two subunits are arranged with a relative orientation of approximately 45 degrees. acs.org In contrast, the complex with T. thermophilus GyrB reveals a more linear, 180-degree arrangement of the subunits. acs.org This structural divergence is attributed to sequence differences at the dimer interface. acs.org The ability of Coumermycin A1 to induce these distinct, non-functional dimeric states underscores its potent inhibitory mechanism. acs.org

Identification of Key Amino Acid Residues in Binding Pockets

The stability of the Coumermycin A1-GyrB complex is maintained by a network of specific molecular interactions within the ATP-binding pocket. These interactions involve both hydrophobic contacts and hydrogen bonds, anchoring the antibiotic firmly in place.

The interactions stabilizing Coumermycin A1 within the ATPase pocket are largely similar between the E. coli and T. thermophilus structures. acs.org The extended arms of the antibiotic make the majority of contacts with the protein. acs.org Key interactions involve conserved residues that are crucial for ATP binding.

Table 1: Key Interacting Residues in the GyrB-Coumermycin A1 Complex

| Interaction Type | Interacting Residue (E. coli) | Interacting Residue (T. thermophilus) |

|---|---|---|

| Hydrogen Bond | Asp73 | Asp81 |

| Hydrogen Bond | Arg76 | Arg84 |

| Hydrogen Bond | Thr165 | Thr173 |

| Hydrophobic Contact | Ile78 | Ile86 |

| Hydrophobic Contact | Pro79 | Pro87 |

This table is based on data reported in structural studies of the Coumermycin A1-GyrB complex. acs.org

In addition to direct interactions with the antibiotic, specific residues also stabilize the dimer interface created by Coumermycin A1 binding. In E. coli, residues Gly81, Ile82, and Pro84 are involved in hydrophobic interactions that stabilize the dimer. acs.org In T. thermophilus, a more extensive network involving Tyr52, Arg73, Glu134, Arg159, and Gly160 contributes to the stability of its unique dimeric conformation. acs.org

The binding mode of Coumermycin A1 shares similarities with other aminocoumarins like novobiocin and clorobiocin (B606725), as they all target the same ATP-binding site on the GyrB subunit. acs.orgnih.govthebiogrid.org The deoxy-sugar moiety of all these antibiotics overlaps with the position where the adenine (B156593) ring of ATP would bind. acs.org

However, the key difference lies in their stoichiometry and the resulting effect on the enzyme. Novobiocin and clorobiocin are monomeric and bind to a single GyrB subunit with a 1:1 stoichiometry. acs.org In contrast, the divalent nature of Coumermycin A1 allows it to bridge two GyrB subunits, leading to its potent ability to induce a stable, non-functional dimer. acs.orgnih.gov This cross-linking capability is absent in the monomeric aminocoumarins. Furthermore, structural differences in the appended moieties lead to variations in affinity; for instance, the 5-methylpyrrole group found in Coumermycin A1 and clorobiocin confers greater inhibitory activity than the amide group present in novobiocin. nih.govnih.gov

Implications of Structural Data for Ligand-Protein Dynamics

The structural data of the Coumermycin A1-GyrB complex has profound implications for understanding ligand-protein dynamics. The interaction is a clear example of how a small molecule can induce and stabilize a specific protein conformation, in this case, a non-functional dimeric state of GyrB. acs.orgnih.gov This induced-fit mechanism, where the binding of the ligand shifts the conformational equilibrium of the protein, is a fundamental concept in molecular recognition. gersteinlab.org

The ability of Coumermycin A1 to act as a "molecular clamp" highlights the dynamic nature of the GyrB subunit, which must undergo significant conformational changes to perform its enzymatic function. By locking the subunits together, Coumermycin A1 effectively freezes the enzyme in an inactive state, preventing the ATP-driven strand passage mechanism of DNA gyrase. acs.orgdrugbank.com This dimerization is a key aspect of its potent inhibitory action and has been harnessed in biotechnological applications, such as the development of coumarin-regulated gene expression systems where Coumermycin A1 is used to induce the dimerization of chimeric proteins. acs.orgnih.gov

Furthermore, the detailed structural information provides a rational basis for the structure-guided design of new antibiotics. acs.org By understanding the specific interactions that stabilize the inhibited dimer, it is possible to design novel Coumermycin A1 derivatives with improved affinity and specificity for DNA gyrase from pathogenic bacteria. acs.org The differences observed in the dimer interfaces between E. coli and T. thermophilus suggest that species-specific inhibitors could be developed by targeting residues that are unique to the gyrase of a particular pathogen. acs.org

The dynamics of the ligand-protein interaction also extend to the kinetics of binding. Studies have shown that coumarin (B35378) antibiotics bind to GyrB fragments with high association rate constants, indicating a rapid onset of inhibition. drugbank.com The stability of the resulting complex, reflected in low dissociation rate constants, ensures a prolonged inhibitory effect. drugbank.com This kinetic profile is crucial for the antibiotic's efficacy within a cellular context.

| Bacterial Species | Stabilizing Residues | Nature of Interaction | References |

|---|---|---|---|

| Escherichia coli | Gly81, Ile82, Pro84 | Hydrophobic interactions | acs.org |

| Thermus thermophilus | Arg159, Gly160, Tyr52, Glu134, Arg73 | Not specified in detail, likely a mix of hydrophobic and polar interactions | acs.org |

Biosynthetic Pathways and Genetic Determinants

Elucidation of the Coumermycin A1 Biosynthetic Gene Cluster

The journey to understand Coumermycin A1 biosynthesis began with the identification and sequencing of its biosynthetic gene cluster. psu.edunih.gov This cluster, a contiguous stretch of DNA, houses the genes responsible for synthesizing the antibiotic and for the bacterium's own resistance to it. psu.eduthieme-connect.com

The biosynthetic gene cluster for Coumermycin A1 from Streptomyces rishiriensis DSM 40489 was successfully cloned and sequenced, revealing a region of 30.8 kb containing 28 complete open reading frames (ORFs). psu.edu These genes, initially designated with a "cum" prefix, are now more commonly referred to with a "cou" prefix. microbiologyresearch.org Key genes within this cluster include those responsible for the synthesis of the aminocoumarin core, the deoxysugar L-noviose, and the characteristic pyrrole (B145914) groups. psu.eduthieme-connect.com For instance, gene inactivation experiments have demonstrated the specific roles of genes like couO and couP in methylation steps. microbiologyresearch.org The cluster also contains resistance genes, such as gyrBR and parYR, which encode for aminocoumarin-resistant subunits of DNA gyrase and topoisomerase IV, respectively, protecting the producing organism from its own potent antibiotic. thieme-connect.comresearchgate.net

| Gene/ORF | Proposed Function | Homology/Notes |

| couO (cumM) | C-methyltransferase for C-8 of the aminocoumarin ring | Similar to novO in the novobiocin (B609625) cluster. thieme-connect.commicrobiologyresearch.org Inactivation leads to a derivative lacking the C-8 methyl group. microbiologyresearch.org |

| couP (cumN) | O-methyltransferase for the 4-hydroxyl group of the deoxysugar | Similar to novP in the novobiocin cluster. thieme-connect.commicrobiologyresearch.org Inactivation leads to a derivative lacking the 4'-O-methyl group. microbiologyresearch.org |

| couM | Glycosyltransferase | Attaches the deoxysugar to the aminocoumarin ring. thieme-connect.com |

| couH, I, J, K | Biosynthesis of the 3-amino-4,7-dihydroxycoumarin (B12288526) moiety | Homologous to nov/cloHIJK genes. thieme-connect.com |

| couN1, N2, N3, N4, N5, N7 | Biosynthesis and attachment of the terminal 5-methylpyrrole-2-carboxyl moiety | Involved in the conversion of L-proline and subsequent transfer to the deoxysugar. thieme-connect.comnih.gov |

| couR1, R2a, R2b, R3, R4 | Biosynthesis of the central 3-methylpyrrole-2,4-dicarboxylic acid moiety | These five genes are sufficient for the formation of the central pyrrole scaffold. nih.gov |

| couU (cumW) | C-methyltransferase for the deoxysugar | High sequence similarity to C-methyltransferases in other antibiotic biosyntheses. microbiologyresearch.org |

| couL | Amide synthetase | Links the two aminocoumarin-deoxysugar-pyrrole units via the central dicarboxylic pyrrole. secondarymetabolites.org |

| couV, T, W, U, S | Biosynthesis of the deoxysugar L-noviose | Homologous to genes in the novobiocin (nov) and clorobiocin (B606725) (clo) clusters. asm.org |

| gyrBR, parYR | Resistance genes | Encode for aminocoumarin-resistant DNA gyrase B subunit and topoisomerase IV subunit, respectively. thieme-connect.comresearchgate.net |

| couY | Small ORF with similarity to mbtH-like genes | Often found in peptide antibiotic clusters; its precise role in coumermycin biosynthesis is still under investigation. uni-tuebingen.deresearchgate.net |

A striking feature of the aminocoumarin biosynthetic gene clusters, including that of Coumermycin A1, is their modular organization. uni-tuebingen.de The genes for each structural part of the antibiotic are grouped together, and the order of these modules is conserved across the clusters for novobiocin, clorobiocin, and Coumermycin A1. nih.govuni-tuebingen.de This modularity provides a clear link between the genetic blueprint and the final chemical structure. nih.gov

For example, the Coumermycin A1 cluster shares significant homology with the novobiocin (nov) and clorobiocin (clo) clusters, particularly in the genes responsible for the aminocoumarin core and the deoxysugar moiety. psu.eduthieme-connect.com However, a key difference is the absence of genes for the prenylated 4-hydroxybenzoate (B8730719) moiety found in novobiocin and clorobiocin. thieme-connect.com Instead, the Coumermycin A1 cluster contains a unique set of genes (couR1-R4) for the biosynthesis of the central 3-methylpyrrole-2,4-dicarboxylic acid linker. thieme-connect.comnih.gov

Enzymatic Steps in Core Structure Assembly

The assembly of Coumermycin A1 is a stepwise process catalyzed by a series of dedicated enzymes. This process begins with the formation of the fundamental building blocks, which are then linked and modified to create the final complex molecule.

Formation of the Aminocoumarin Moiety

The characteristic 3-amino-4,7-dihydroxycoumarin ring, a hallmark of this antibiotic class, is derived from the amino acid L-tyrosine. uni-tuebingen.deasm.org A conserved set of enzymes, encoded by the couH, couI, couJ, and couK genes, are responsible for this transformation. thieme-connect.comresearchgate.net The process involves the activation of tyrosine by CouH, followed by a series of hydroxylation and cyclization reactions to form the aminocoumarin core. thieme-connect.com The C-8 position of this ring is then methylated by the C-methyltransferase CouO. microbiologyresearch.org

Biosynthesis of Deoxysugar Moieties (L-noviose)

The sugar component of Coumermycin A1 is the unusual deoxysugar L-noviose. rsc.orgnih.gov Its biosynthesis starts from glucose-1-phosphate and proceeds through a series of enzymatic steps to form dTDP-L-noviose. asm.orggenome.jp This pathway involves a suite of enzymes encoded by the couV, T, W, U, and S genes, which are homologous to those found in the novobiocin and clorobiocin pathways. asm.org The final steps in the maturation of the noviose moiety include methylation at the 4'-hydroxyl group by the O-methyltransferase CouP. microbiologyresearch.orgasm.org The fully formed dTDP-L-noviose is then attached to the 7'-hydroxyl group of the aminocoumarin ring by the glycosyltransferase CouM. thieme-connect.comnih.gov

Assembly of Unique Pyrrole Moieties

A defining feature of Coumermycin A1 is the presence of two types of pyrrole moieties: the terminal 5-methyl-pyrrole-2-carboxylic acid units and the central 3-methylpyrrole-2,4-dicarboxylic acid linker. asm.orgnih.gov

The terminal pyrrole groups are synthesized from L-proline. thieme-connect.comacs.org The enzymes CouN3, CouN4, and CouN5 are involved in converting L-proline into a pyrrole-2-carboxyl-S-[acyl carrier protein] intermediate. thieme-connect.comacs.org This activated pyrrole moiety is then transferred to the 3'-hydroxyl group of the noviose sugar. This transfer is a surprisingly complex process involving two acyltransferases, CouN2 and CouN7, and two acyl carrier proteins, CouN1 and CouN5. nih.govresearchgate.net Specifically, the pyrrole-2-carboxyl group is moved from the carrier protein CouN1 to the noviose scaffold by the acyltransferase CouN7. nih.govcore.ac.uknih.gov

The biosynthesis of the central 3-methylpyrrole-2,4-dicarboxylic acid moiety (CPM) remained a puzzle for some time. nih.gov Recent research has identified a minimal set of five genes—couR1, couR2a, couR2b, couR3, and couR4—that are sufficient for the formation of this central pyrrole scaffold. nih.gov Heterologous expression of these five genes in Streptomyces coelicolor resulted in the production of CPM. nih.gov The two fully assembled aminocoumarin-deoxysugar-pyrrole units are finally joined together by the action of the amide synthetase CouL, which catalyzes the formation of amide bonds with the central dicarboxylic pyrrole, completing the biosynthesis of the dimeric Coumermycin A1 molecule. thieme-connect.comsecondarymetabolites.org

Biosynthesis of Terminal 5-Methyl-2-pyrrolylcarbonyl Units

The two terminal 5-methyl-2-pyrrolylcarbonyl moieties of Coumermycin A1 are critical pharmacophores that are synthesized from the amino acid L-proline through a pathway involving nonribosomal peptide synthetase (NRPS) machinery. acs.orgthieme-connect.comresearchgate.net Within the Coumermycin A1 biosynthetic gene cluster, a set of genes—couN3, couN4, and couN5—are dedicated to this transformation. thieme-connect.comnih.gov

The process is initiated by CouN4, a freestanding adenylation (A) domain protein. acs.org CouN4 specifically selects L-proline and activates it in an ATP-dependent reaction to form L-prolyl-AMP. acs.orgnih.gov The activated prolyl group is then transferred to CouN5, a peptidyl carrier protein (PCP), also known as a thiolation domain, forming a prolyl-S-PCP thioester intermediate. acs.orgcore.ac.uk The final step in forming the pyrrole ring is catalyzed by CouN3, a flavin-dependent dehydrogenase, which carries out a four-electron oxidation of the tethered prolyl unit to yield a pyrrolyl-2-carboxyl-S-PCP. acs.orgcore.ac.uk Gene inactivation studies have confirmed the essential roles of couN3 and couN4; their disruption leads to the abolishment of terminal pyrrole formation and the accumulation of a precursor lacking these units. nih.gov

Formation of the Central 3-methylpyrrole-2,4-dicarboxylic acid Moiety

A unique structural feature of Coumermycin A1 is its central 3-methylpyrrole-2,4-dicarboxylic acid (CPM) moiety, which serves as the linker for the two aminocoumarin-sugar arms of the dimer. thieme-connect.com Research has demonstrated that the biosynthetic pathway for this central pyrrole is distinct from that of the terminal pyrroles. nih.gov When the genes for terminal pyrrole synthesis (couN3 and couN4) are inactivated, the resulting mutants produce Coumermycin D, a derivative that still contains the central pyrrole unit, confirming its independent origin. nih.gov

Further investigation has identified a minimal set of five genes—couR1, couR2a, couR2b, couR3, and couR4—located in a contiguous region of the gene cluster, as being both necessary and sufficient for the biosynthesis of the CPM. oup.comnih.gov The heterologous expression of just these five genes in a host organism, Streptomyces coelicolor, resulted in the successful production of the CPM scaffold. oup.comnih.gov While the precise functions of each CouR protein are still being fully elucidated, CouR3 has been identified as having ATPase activity, though its specific substrate in the pathway remains unknown. nih.gov The adjacent genes, couR5 and couR6, have been shown to be unnecessary for the formation of the CPM. oup.comnih.gov

Enzymatic Role of Specific CouN and CouR Proteins (e.g., CouN1, CouN7, CouR1-R4)

The assembly of Coumermycin A1 relies on the coordinated action of numerous specialized enzymes encoded by the cou gene cluster. The functions of several key CouN and CouR proteins have been characterized in detail.

CouN1 : This protein functions as a freestanding peptidyl carrier protein (PCP), or thiolation domain. core.ac.uknih.gov Its role is to carry the activated 5-methylpyrrolyl-2-carbonyl unit, which it receives from a CoA thioester. researchgate.netcapes.gov.br The conversion of the inactive apo-CouN1 to its active holo-form is accomplished by a phosphopantetheinyl transferase (PPTase) like Sfp, which attaches a phosphopantetheinyl arm that subsequently binds the acyl group. nih.govresearchgate.net

CouN7 : An acyltransferase, CouN7 is responsible for one of the final steps in the biosynthetic pathway. nih.govresearchgate.net It catalyzes the transfer of the 5-methyl-2-pyrrolylcarbonyl group from the CouN1 carrier protein to the 3'-hydroxyl group of the noviose sugar. core.ac.ukcapes.gov.br In a crucial step to complete the molecule, CouN7 performs this acyl transfer reaction on both aminocoumarin-noviose arms of the dimeric intermediate. nih.govresearchgate.net This reaction proceeds through the formation of a covalent O-acyl-Ser101-CouN7 enzyme intermediate. core.ac.uk

CouR1-R4 : This group of five proteins (encoded by couR1, couR2a, couR2b, couR3, couR4) works in concert to synthesize the central 3-methylpyrrole-2,4-dicarboxylic acid moiety. oup.comnih.gov Their collective action is essential for creating the linking unit of the final antibiotic, and their biosynthetic activity has been confirmed through heterologous expression. oup.com

| Enzyme | Gene | Type | Function in Coumermycin A1 Biosynthesis |

| CouN1 | couN1 | Peptidyl Carrier Protein (PCP) | Carries the activated 5-methyl-2-pyrrolylcarbonyl moiety as a thioester. core.ac.uknih.govresearchgate.net |

| CouN3 | couN3 | Dehydrogenase | Catalyzes the oxidation of prolyl-S-PCP to form the terminal pyrrole ring. nih.govcore.ac.uk |

| CouN4 | couN4 | Adenylation Domain | Activates L-proline to L-prolyl-AMP for terminal pyrrole synthesis. acs.orgnih.gov |

| CouN5 | couN5 | Peptidyl Carrier Protein (PCP) | Tethers the activated L-proline during terminal pyrrole synthesis. acs.orgthieme-connect.com |

| CouN7 | couN7 | Acyltransferase | Transfers the 5-methyl-2-pyrrolylcarbonyl unit from CouN1 to the noviose sugar. nih.govresearchgate.net |

| CouR1-R4 | couR1-R4 | Enzyme Complex | Collectively catalyze the biosynthesis of the central 3-methylpyrrole-2,4-dicarboxylic acid moiety. oup.comnih.gov |

Glycosylation and Acyl Transfer Reactions

The final maturation of Coumermycin A1 involves a series of critical tailoring reactions, including glycosylation, methylation, and multiple acyl transfers, which attach the various building blocks together.

The assembly begins with the formation of the dimeric core. The enzyme CouL , a specialized amide synthetase, catalyzes the ATP-dependent ligation of two aminocoumarin units to the central 3-methylpyrrole-2,4-dicarboxylic acid, forming the bis-amide scaffold. nih.govacs.org Following this, tailoring enzymes modify the structure. CouO , a C-methyltransferase, adds a methyl group to position 8 of both aminocoumarin rings. acs.orgnih.gov

Glycosylation is a pivotal step, catalyzed by the glycosyltransferase CouM . thieme-connect.com This enzyme transfers two molecules of the deoxy sugar L-noviose (from the precursor TDP-L-noviose) to the 7-hydroxyl group of each aminocoumarin moiety on the dimer. core.ac.ukacs.org The noviose sugar itself is then subject to further modification. The O-methyltransferase CouP methylates the 4'-hydroxyl group on both noviose sugars. thieme-connect.comcore.ac.uk

The final step is the acylation of the noviose sugars, a reaction that installs the key pharmacophore. As described previously, the acyltransferase CouN7 transfers the 5-methyl-2-pyrrolylcarbonyl group from its carrier protein, CouN1 , to the 3'-hydroxyl of each of the two noviose sugars. nih.govresearchgate.net This double acyl transfer completes the biosynthesis of the mature Coumermycin A1 antibiotic. nih.govresearchgate.net

Molecular Mechanisms of Acquired Resistance

Target-Mediated Resistance Mechanisms

The primary mechanism of resistance to Coumermycin A1 involves alterations in its direct molecular target, the GyrB subunit of DNA gyrase. These modifications typically reduce the binding affinity of the antibiotic to the enzyme, thereby diminishing its inhibitory effect.

Point Mutations in the gyrB Gene (e.g., Arg-136, D89G Mutations)

The most common form of target-mediated resistance arises from spontaneous point mutations within the gyrB gene, which encodes the GyrB polypeptide. These mutations result in single amino acid substitutions that directly interfere with the binding of Coumermycin A1.

One of the most frequently observed and well-characterized mutations conferring high-level resistance to coumarin (B35378) antibiotics, including Coumermycin A1, occurs at the Arg-136 residue of GyrB in Escherichia coli and the homologous Arg-133 in Borrelia burgdorferi. bohrium.comnih.govnih.gov Studies have shown that substituting this critical arginine with other amino acids, such as cysteine, histidine, serine, glycine, or isoleucine, leads to a significant decrease in the enzyme's susceptibility to the antibiotic. bohrium.comnih.gov In B. burgdorferi, for instance, mutations converting Arg-133 to either Gly or Ile resulted in a 100- to 300-fold increase in resistance to Coumermycin A1. nih.gov The location of this residue within the ATP-binding site is crucial for the interaction with the coumarin ring of the antibiotic. technion.ac.il

Another notable mutation, D89G (an aspartic acid to glycine substitution), has been identified in novobiocin-resistant Staphylococcus aureus strains. asm.org While this mutation significantly reduces the affinity for novobiocin (B609625), its impact on Coumermycin A1 binding is less pronounced, resulting in only a two-fold reduction. asm.org This difference is attributed to the absence of a phenolic moiety in Coumermycin A1 that would otherwise interact with the Asp89 residue. asm.org

| Gene | Organism | Mutation | Amino Acid Change | Fold Increase in Resistance |

| gyrB | Borrelia burgdorferi | Arg133Gly | Arginine to Glycine | 100 |

| gyrB | Borrelia burgdorferi | Arg133Ile | Arginine to Isoleucine | 300 |

| gyrB | Staphylococcus aureus | D89G | Aspartic Acid to Glycine | 2 (for Coumermycin A1) |

Alterations in GyrB ATP-Binding Domain Structure

Coumermycin A1 functions as a competitive inhibitor of ATP, binding to the ATP-binding site located in the N-terminal domain of the GyrB subunit. bohrium.comnih.gov The structural integrity of this domain is therefore paramount for the antibiotic's activity. The amino-terminal half of the GyrB polypeptide is both necessary and sufficient to form this critical ATP-binding domain. bohrium.comnih.gov

Non-Target Mediated Resistance

In addition to modifications of the drug's direct target, bacteria can employ mechanisms that prevent the antibiotic from reaching its site of action in sufficient concentrations.

Drug Sequestration by Overexpressed Wild-Type GyrB Polypeptides

An unusual and intriguing mechanism of resistance to Coumermycin A1 involves the sequestration of the drug by overproduced, wild-type GyrB polypeptides. bohrium.comnih.gov In this scenario, bacterial cells containing high-copy-number plasmids carrying the wild-type gyrB gene, or even just its 5' half, exhibit increased resistance to the antibiotic. bohrium.comnih.gov The overexpressed GyrB subunits act as molecular sponges, binding to and sequestering Coumermycin A1 molecules, thereby reducing the effective concentration of the drug available to inhibit the functional DNA gyrase holoenzyme. asm.org

Interestingly, the overexpression of mutant GyrB polypeptides that are themselves resistant to Coumermycin A1 does not confer the same level of resistance. bohrium.comnih.gov This suggests that the sequestration mechanism relies on the high-affinity binding of the drug to the wild-type protein.

Overexpression of GyrB Subunits

The overexpression of the entire GyrB subunit, as part of the drug sequestration mechanism, effectively titrates the antibiotic out of the cytoplasm. asm.org This prevents the drug from reaching a critical concentration required to inhibit the cellular pool of DNA gyrase. This resistance strategy highlights the delicate balance between the concentration of the antibiotic and its cellular target. By increasing the number of target molecules, even without any mutations, the cell can effectively overcome the inhibitory effect of the drug.

Implications of Resistance Mechanisms for Biochemical Studies

The various mechanisms of resistance to Coumermycin A1 have significant implications for biochemical studies aimed at understanding the function of DNA gyrase and the mechanism of action of coumarin antibiotics.

The presence of resistance mutations can alter the fundamental enzymatic properties of DNA gyrase. For instance, mutations at Arg-136 in E. coli not only confer resistance to coumarins but also lead to a reduction in the ATPase and DNA supercoiling activities of the mutant enzymes in vitro. nih.gov This altered enzymatic activity must be taken into account when interpreting the results of biochemical assays using resistant gyrase.

Furthermore, the drug sequestration mechanism through GyrB overexpression can complicate in vitro studies. High concentrations of purified GyrB protein in an assay could inadvertently sequester the antibiotic, leading to an underestimation of its true inhibitory potential against the functional gyrase holoenzyme. Researchers must therefore carefully consider the stoichiometry of the enzyme and the antibiotic in their experimental setups.

The study of resistant mutants has also been instrumental in elucidating the structure and function of the GyrB ATP-binding domain. By mapping resistance mutations and analyzing their effects on enzyme kinetics and drug binding, researchers have been able to identify key residues and structural motifs that are critical for both ATP hydrolysis and coumarin binding. bohrium.comtechnion.ac.ilnih.gov These findings provide a rational basis for the design of novel gyrase inhibitors that are less susceptible to existing resistance mechanisms.

Synthetic Chemistry and Analogue Development for Research

Total Synthesis Approaches to Coumermycin A1

The total synthesis of a complex natural product like coumermycin A1 presents a formidable challenge to organic chemists. While a complete step-by-step total synthesis of coumermycin A1 is not extensively detailed in readily available literature, a concise synthetic approach has been reported. A key strategic element in the synthesis of coumermycin A1 and related aminocoumarin antibiotics is the preparation of the L-noviose sugar moiety and the subsequent coupling with the aminocoumarin core, followed by the dimerization of two monomeric units.

The synthesis of the aminocoumarin core itself can be achieved through various established methods for coumarin (B35378) formation. The subsequent linkage of the noviose sugar to the 7-hydroxyl group of the aminocoumarin is a critical glycosylation reaction. The final stage of a convergent synthesis would involve the coupling of two of these aminocoumarin-noviose monomers. This dimerization is a key challenge, requiring the formation of a carbon-carbon or carbon-nitrogen bond to link the two halves of the molecule through the central pyrrole (B145914) ring. The precise conditions and strategies for this dimerization step in a total synthesis context are not broadly published, highlighting the complexity of assembling this dimeric structure. Protecting group strategies are essential throughout the synthesis to mask reactive functional groups on both the coumarin and sugar moieties, allowing for selective reactions and preventing unwanted side products.

Rational Design and Chemical Synthesis of Coumermycin A1 Derivatives

The development of coumermycin A1 derivatives has been driven by the desire to improve its pharmacological properties, such as binding affinity, specificity, and pharmacokinetic profiles. These efforts have largely focused on modifications of the linker connecting the two monomeric units and alterations of the substituents on the coumarin and noviose moieties.

Structure-activity relationship (SAR) studies have provided valuable insights for the rational design of new analogues. It is known that the 5-methyl-2-pyrrolylcarbonyl group attached to the 3'-position of the noviose sugar is crucial for high-affinity binding to DNA gyrase. This moiety confers a higher affinity than the carbamoyl (B1232498) group found in novobiocin (B609625).

The co-crystal structure of coumermycin A1 bound to the GyrB subunit of DNA gyrase has been instrumental in guiding the design of new derivatives. These structures reveal the key interactions between the antibiotic and the protein, providing a blueprint for modifications that could enhance these interactions. For example, understanding the hydrogen bonding network and hydrophobic contacts within the ATP-binding pocket allows for the design of analogues with substituents that can form additional or stronger interactions, potentially leading to increased potency and specificity.

Coumermycin A1's ability to induce dimerization of the GyrB subunit is a key aspect of its mechanism of action. The synthesis of analogues with modified linkers between the two aminocoumarin-noviose units has been a primary strategy to probe and alter these subunit interactions. By varying the length, flexibility, and chemical nature of the linker, researchers can investigate how these changes affect the geometry and stability of the induced GyrB dimer.

For instance, dimeric coumarin analogues have been synthesized with different dicarboxylic acid linkers to evaluate their inhibitory activity against the Hsp90 protein folding machinery, another target of aminocoumarin antibiotics. These studies have shown that the nature of the linker significantly impacts the biological activity of the resulting dimer. While these particular studies were focused on Hsp90, the same principles can be applied to the design of analogues with altered interactions with DNA gyrase subunits. The goal of such modifications could be to create molecules that are more effective at stabilizing the dimeric state of GyrB or that can induce dimerization in a way that is more disruptive to the enzyme's function.

| Analogue Type | Modification Strategy | Rationale |

| Dimeric Analogues | Variation of the linker length and rigidity | To optimize the orientation and distance between the two monomeric units for enhanced binding and subunit interaction. |

| Noviose-modified Analogues | Substitution of the 5-methyl-2-pyrrolylcarbonyl group | To explore the impact of different acyl groups on DNA gyrase binding affinity. |

| Coumarin-modified Analogues | Alteration of substituents on the coumarin ring | To improve pharmacokinetic properties and explore additional interactions within the binding pocket. |

Combinatorial Biosynthesis and Genetic Engineering of Aminocoumarin Analogues

The elucidation of the biosynthetic gene cluster for coumermycin A1 has opened up exciting possibilities for the generation of novel analogues through genetic engineering and combinatorial biosynthesis. These approaches offer a powerful alternative to chemical synthesis for creating structural diversity.

Mutasynthesis is a technique that involves generating a mutant strain of the producing organism that is blocked in the biosynthesis of a specific precursor. This mutant can then be fed with synthetic analogues of that precursor, which may be incorporated into the final product, leading to the formation of novel derivatives.

In the context of aminocoumarin biosynthesis, mutasynthesis has been successfully employed to generate new antibiotics. By creating mutant strains of Streptomyces that are unable to produce the natural aminocoumarin core or the acyl side chains, researchers have been able to introduce a variety of synthetic building blocks. For example, by expressing amide synthetases with different substrate specificities in engineered producer strains, a range of aminocoumarins with modified benzoyl moieties have been produced. This approach allows for the targeted modification of specific parts of the molecule that are difficult to access through chemical synthesis.

The entire coumermycin A1 biosynthetic gene cluster has been successfully cloned and expressed in a heterologous host, Streptomyces coelicolor. This achievement allows for the production of coumermycin A1 in a more genetically tractable organism and provides a platform for engineering the biosynthetic pathway to create new compounds.

Several genetic modifications of the coumermycin A1 gene cluster have been reported. For instance, the inactivation of the methyltransferase gene responsible for the C-methylation at the 8-position of the coumarin ring resulted in the production of a C-8-unsubstituted coumermycin A1 derivative. In another example, the halogenase gene from the clorobiocin (B606725) biosynthetic gene cluster was introduced into the heterologous producer strain, leading to the formation of new hybrid antibiotics containing one or two chlorine atoms. These examples demonstrate the potential of heterologous expression and genetic engineering to generate a wide array of novel coumermycin A1 analogues with potentially improved or novel biological activities.

| Genetic Engineering Strategy | Target Gene/Pathway | Outcome |

| Gene Inactivation | Methyltransferase (C-8 methylation) | Production of C-8-unsubstituted coumermycin A1 |

| Heterologous Gene Expression | Halogenase from clorobiocin pathway | Production of chlorinated coumermycin A1 derivatives |

| Mutasynthesis | Blocked precursor biosynthesis | Incorporation of synthetic precursor analogues |

Advanced Research Applications and Methodologies

Utilization as a Chemically Induced Dimerization (CID) Tool

Chemically induced dimerization (CID) is a powerful technique used to control protein interactions within living cells in a rapid and conditional manner. nih.gov Coumermycin A1 has been instrumental in the development of CID systems, specifically for inducing homodimerization. frontiersin.org This capability allows researchers to artificially trigger signaling pathways and study the direct consequences of specific protein-protein interactions.

The foundation of the Coumermycin A1-based CID system lies in its interaction with the bacterial DNA gyrase B subunit (GyrB). researchgate.net Coumermycin A1 is a divalent molecule, meaning it possesses two identical moieties capable of binding to proteins. frontiersin.org This structural feature allows a single molecule of Coumermycin A1 to simultaneously bind to and bridge two GyrB protein domains. bohrium.comnih.gov

In this system, the protein of interest is genetically fused to the GyrB subunit. The addition of Coumermycin A1 then acts as a "molecular glue," bringing two of these fusion proteins together to form a dimer. frontiersin.orgresearchgate.net This induced dimerization can mimic the natural oligomerization events that are often required to activate signaling proteins, such as kinases. nih.gov The monovalent analogue, novobiocin (B609625), which binds to a single GyrB domain, can be used as a negative control as it fails to induce dimerization. researchgate.net This system provides a method to regulate and activate specific protein functions, such as kinase cascades, both in cell extracts and within intact cells. researchgate.netnih.gov

The GyrB-Coumermycin A1 CID system has been effectively applied to dissect various cellular signaling pathways. By inducing the dimerization of specific signaling proteins fused to GyrB, researchers can investigate the direct downstream effects of their activation.

One notable application is in the study of the Raf-1 kinase cascade, a critical component of the MAP kinase pathway that regulates cell proliferation. nih.gov Researchers have demonstrated that coumermycin-induced dimerization of a modified Raf protein is sufficient to activate it and stimulate the downstream MAP kinase cascade, even in the absence of upstream membrane components like Ras-GTP. nih.gov This finding suggests that homotypic oligomerization is a key mechanism for Raf activation in vivo. nih.gov

Similarly, this CID strategy has been employed to study the Janus kinase (Jak)/signal transducers and activators of transcription (STAT) pathway. researchgate.netnih.gov By creating GyrB-Jak2 fusion proteins, the addition of coumermycin can induce dimerization and subsequent autophosphorylation of Jak2, thereby activating its signaling cascade without the need for cytokine receptor involvement. nih.govmolbiolcell.org This has allowed for the dissection of receptor-dependent versus receptor-independent signaling events downstream of Jak2. nih.govmolbiolcell.org

| CID System Component | Function | Application Example |

| Coumermycin A1 | Divalent chemical dimerizer | Induces proximity of two GyrB domains |

| Gyrase B (GyrB) | Protein domain fused to target | Binds to Coumermycin A1 |

| Target Protein (e.g., Raf-1, Jak2) | Protein of interest to be dimerized | Activation of its specific signaling cascade |

Investigation of Non-DNA Topoisomerase Targets in Model Systems

While Coumermycin A1's primary bacterial target is DNA gyrase, research has revealed its interaction with other eukaryotic proteins, providing insights into different cellular functions.

Coumermycin A1 has been identified as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous signaling proteins, many of which are implicated in cancer. oup.comnih.gov Unlike other Hsp90 inhibitors like geldanamycin and radicicol that bind to an N-terminal ATP-binding pocket, coumarins including Coumermycin A1 interact with a distinct, previously unrecognized ATP-binding site in the C-terminus of Hsp90. oup.comatlasgeneticsoncology.org

This interaction leads to the destabilization and subsequent degradation of Hsp90-dependent client proteins. oup.com Studies have shown that treatment with Coumermycin A1 can markedly reduce the cellular levels of key oncogenic proteins such as p185erbB2, p60v-src, and Raf-1. oup.com This makes the coumarin (B35378) scaffold a subject of interest for developing novel Hsp90 inhibitors. nih.gov

Coumermycin A1 is recognized as a JAK2 signal activator. medchemexpress.comglpbio.com As detailed in the CID applications, the ability of Coumermycin A1 to dimerize GyrB-Jak2 fusion proteins leads to the activation of the kinase. nih.gov This induced activation has been used to study the specific roles of Jak2 in signal transduction. For instance, studies using this system have shown that while the kinase domain of Jak2 is sufficient for autophosphorylation, the N-terminal regions are essential for the phosphorylation of downstream targets like Stat5 and for inducing short-term cell proliferation. nih.govmolbiolcell.org Furthermore, coumermycin-induced Jak2 activation can increase the expression of genes like c-myc and CIS. nih.govmolbiolcell.org This tool helps to differentiate the specific signaling outputs that are directly attributable to Jak2 activation. nih.gov

Research has demonstrated that Coumermycin A1 has an inhibitory effect on osteoclast differentiation in vitro. nih.govresearchgate.net Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to bone-destructive diseases. In studies using mouse bone-marrow-derived macrophages (BMMs), Coumermycin A1 was shown to suppress the formation of osteoclasts induced by the receptor activator of nuclear factor-κB ligand (RANKL). nih.govkisti.re.kr

The mechanism behind this inhibition involves the impairment of multiple signaling events downstream of the RANK receptor. nih.gov Specifically, Coumermycin A1 was found to decrease the phosphorylation of kinases such as extracellular signal-regulated kinase (ERK), p38, and c-Jun terminal kinase (JNK). nih.govresearchgate.net This ultimately leads to reduced expression of c-Fos and, crucially, the nuclear factor of activated T cells c1 (NFATc1), a master regulator of osteoclastogenesis. nih.gov The anti-osteoclastogenic effect could be rescued by overexpressing an active form of NFATc1, highlighting it as the primary target of Coumermycin A1's inhibitory action in this context. nih.gov

| Non-Topoisomerase Target | Effect of Coumermycin A1 | Downstream Consequence | Model System |

| Heat Shock Protein 90 (Hsp90) | Binds to C-terminal ATP site | Degradation of client proteins (e.g., Raf-1, p185erbB2) | Human breast carcinoma cells (SKBR3) |

| Janus Kinase 2 (JAK2) | Induces dimerization and activation | Phosphorylation of Stat5, increased c-myc expression | BA/F3 cells expressing GyrB-Jak2 fusion proteins |

| RANKL Signaling Pathway | Inhibits activation of ERK, p38, JNK | Suppression of NFATc1 expression, inhibition of osteoclast formation | Mouse bone-marrow-derived macrophages (BMMs) |

Anti-Orthopoxvirus Activity in Cellular Research Models

While Coumermycin A1 has been noted for its potential anti-orthopoxvirus activity, detailed studies elucidating this effect in specific cellular research models are not extensively documented in publicly available literature. Orthopoxviruses, a genus of the Poxviridae family, include viruses such as vaccinia virus, cowpox virus, and the variola virus, the causative agent of smallpox. Research into compounds with activity against these viruses often involves in vitro assays using cell lines to determine the concentration of the compound required to inhibit viral replication, typically measured as the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀). However, specific EC₅₀ or IC₅₀ values for Coumermycin A1 against various orthopoxviruses in cellular models have not been detailed in the reviewed scientific literature.

Application in Biochemical Assays and Enzyme Studies

Coumermycin A1 is a well-characterized and potent inhibitor of bacterial DNA gyrase, a type IIA topoisomerase essential for bacterial DNA replication. This has made it a valuable tool in biochemical and enzymatic studies. It acts as a competitive inhibitor of the ATPase activity of the Gyrase B (GyrB) subunit. bohrium.com The affinity of Coumermycin A1 for DNA gyrase is exceptionally high, with studies showing 50% inhibition (IC₅₀) of the supercoiling activity of Staphylococcus aureus DNA gyrase at a concentration as low as 0.004 µM. researchgate.net This potency is significantly greater than that of other gyrase inhibitors like novobiocin and quinolones. researchgate.net

The unique dimeric structure of Coumermycin A1 allows it to bridge two GyrB subunits simultaneously, trapping the enzyme in an inhibited state. bohrium.comacs.org This bivalent binding contributes to its high affinity and potent inhibitory action. researchgate.net Structure-activity relationship studies have highlighted that the 5-methylpyrrole group, attached as an ester to the noviose sugar, is crucial for its enhanced inhibitory activity compared to related aminocoumarins like novobiocin. drugbank.com

Beyond its effects on DNA gyrase, Coumermycin A1 has also been identified as a signal activator for Janus kinase 2 (JAK2), a key enzyme in cellular signaling pathways. nih.govnih.gov

| Target Enzyme | Organism | Inhibition Data (IC₅₀) | Reference |

|---|---|---|---|

| DNA Gyrase | Staphylococcus aureus | 0.004 µM | researchgate.net |

| DNA Gyrase | Escherichia coli | Potent inhibitor of supertwisting activity | drugbank.com |

Computational and Theoretical Studies

Computational methods have been employed to investigate the molecular interactions of Coumermycin A1 with various protein targets. Molecular docking and molecular dynamics (MD) simulations provide insights into binding affinities, interaction modes, and the stability of ligand-protein complexes.

A notable application of these methods has been in the context of repurposing drugs for new therapeutic targets. For instance, in silico studies explored the potential of Coumermycin A1 as an inhibitor of key SARS-CoV-2 enzymes. Molecular docking simulations predicted that Coumermycin A1 could bind effectively to the active sites of both the main protease (Mpro) and the papain-like protease (PLpro). nih.gov The simulations yielded strong binding energy scores, suggesting high-affinity interactions. Subsequent MD simulations, running for 50 nanoseconds, supported these findings by demonstrating the formation of stable and rigid complexes between Coumermycin A1 and these viral enzymes. nih.gov

MD simulations have also been used to elucidate the mechanism by which Coumermycin A1 inhibits the dimerization of Heat shock protein 90 (Hsp90), another important therapeutic target. bohrium.com

| Protein Target | Organism/Virus | Predicted Binding Energy | Simulation Details | Reference |

|---|---|---|---|---|

| Main Protease (Mpro) | SARS-CoV-2 | -9.30 kcal/mol | Stable complex observed in 50 ns MD simulation | nih.gov |

| Papain-like Protease (PLpro) | SARS-CoV-2 | -12 kcal/mol | Stable complex observed in 50 ns MD simulation | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of compounds with their biological activity. While QSAR studies are common for many compound classes, specific and detailed QSAR analyses focused exclusively on a series of Coumermycin A1 derivatives are not prominently featured in the reviewed scientific literature.

However, qualitative structure-activity relationship (SAR) studies have provided valuable insights into the features of Coumermycin A1 and its analogs that are critical for their biological function. For example, research on its primary target, DNA gyrase, has established the importance of specific chemical moieties for inhibitory potency. It has been shown that the 3'-ester-linked 5-methylpyrrole group found in the coumermycin series confers at least a tenfold increase in inhibitory activity against E. coli DNA gyrase compared to the amide-linked group in the novobiocin series. nih.gov The absence of this pyrrole (B145914) and amide results in a loss of inhibitory activity. nih.gov These findings, derived from comparing analogs, provide a rational basis for the design of new derivatives with potentially improved affinity and specificity, even in the absence of a formal quantitative model. acs.org

Future Directions in Coumermycin A1 Academic Research

Further Elucidation of Underexplored Biosynthetic Steps and Enzymes

The biosynthetic gene cluster for Coumermycin A1 in Streptomyces rishiriensis has been identified, revealing a fascinating molecular assembly line. nih.gov While many of the open reading frames (ORFs) show significant identity to genes in the novobiocin (B609625) biosynthetic cluster, several steps and the enzymes catalyzing them remain speculative and warrant further investigation. nih.govasm.org

A key area for future research is the formation of the distinct pyrrole (B145914) moieties. Genetic analysis has confirmed that the genes couN3 and couN4 are involved in synthesizing the two terminal 5-methylpyrrole-2-carboxylic acid units. nih.govthieme-connect.com However, this work also highlighted that the central 3-methylpyrrole-2,4-dicarboxylic acid unit is assembled via a different, yet-to-be-elucidated pathway. nih.gov Identifying the specific enzymes responsible for the synthesis and incorporation of this central pyrrole linker is a critical gap in our understanding.

Furthermore, the precise functions of several other enzymes in the cluster are not fully characterized. For instance, cumD shows homology to genes for cytochrome P-450 enzymes and is hypothesized to be involved in the β-hydroxylation of a tyrosine precursor, a crucial step in forming the aminocoumarin ring. nih.gov Similarly, CumF, which is homologous to redox enzymes, may catalyze an oxidative cyclization step. asm.org Detailed biochemical characterization of these and other unassigned enzymes is necessary to fully reconstruct the biosynthetic pathway.

Table 1: Selected Genes in the Coumermycin A1 Biosynthetic Cluster with Underexplored Functions

| Gene | Homology/Putative Function | Research Gap |

| cumD | Cytochrome P-450 enzyme | Specific role in β-hydroxylation of the tyrosine precursor for the aminocoumarin ring needs confirmation. nih.gov |

| cumC | Homologous to NovH | Potential involvement in the biosynthesis of the aminocoumarin ring common to both novobiocin and coumermycin. nih.gov |

| CumF | Redox enzyme | Believed to catalyze an oxidative cyclization step, but the exact mechanism and substrate are unknown. asm.org |

| proA, proB, proC | Acyl carrier proteins, etc. | Hypothesized to be involved in the biosynthesis of the pyrrole-2-carboxylic acid moieties. nih.gov |

| (Unknown) | N/A | The biosynthetic pathway for the central 3-methylpyrrole-2,4-dicarboxylic acid unit is completely unknown. nih.gov |

Design and Development of Next-Generation Coumermycin A1-Based Research Tools

The ability of Coumermycin A1 to induce dimerization of the Gyrase B (GyrB) subunit has been effectively harnessed as a chemical inducer of dimerization (CID) for over two decades. acs.orgresearchgate.net This system allows for the controlled dimerization and subsequent activation of a wide range of proteins fused to GyrB, including kinases and caspases. researchgate.net Future research is focused on creating more sophisticated and versatile tools based on this principle.

Structure-guided design, informed by the recent X-ray crystal structures of Coumermycin A1 in complex with GyrB, offers a rational path for developing next-generation tools. acs.org These structures reveal that Coumermycin A1 can induce different dimer conformations depending on the species of GyrB, which could be exploited to create dimerization tools with specific geometric outputs (e.g., 45° vs. 180° angles between monomers). acs.org This could allow for more precise control over the assembly of protein complexes or the connection of large molecules without steric hindrance. acs.org

Further opportunities lie in the fields of genetic engineering and synthetic biology. acs.org The heterologous expression of the entire Coumermycin A1 biosynthetic gene cluster has been achieved, opening the door to combinatorial biosynthesis. nih.gov By swapping, modifying, or inactivating specific genes, novel Coumermycin A1 analogues with altered properties can be produced. For example, inactivating the methyltransferase gene couO resulted in a C-8-unsubstituted derivative, and subsequent expression of a halogenase gene led to new chlorinated hybrid antibiotics. nih.gov This approach could be used to generate research tools with new functionalities, such as:

Fluorescent Probes: Attaching fluorophores to create probes for imaging and tracking target proteins within cells.

Affinity Tags: Incorporating biotin (B1667282) or other tags for use in affinity purification and proteomic studies to identify binding partners.

Photo-switchable Dimerizers: Designing derivatives that can be activated or deactivated with light for spatiotemporal control of protein dimerization.

Expanding the Understanding of Off-Target Interactions in Defined Biological Systems

While DNA gyrase is the primary and most potent target of Coumermycin A1, a comprehensive understanding of its interactions with other cellular components is crucial for its refined use as a specific research tool. nih.govnih.gov The antibiotic belongs to the aminocoumarin class, which is known to interact with the ATPase domain of GHKL (Gyrase, Hsp90, Histidine Kinase, MutL) superfamily proteins. acs.org This suggests the potential for off-target interactions with other members of this family, such as the heat shock protein Hsp90 and the topoisomerase IV enzyme. The gene cluster for Coumermycin A1 even contains a resistance gene (parYR) for a topoisomerase IV subunit, indicating a likely interaction. thieme-connect.com

An unusual resistance mechanism observed in E. coli involves the sequestration of the drug by overproduced GyrB polypeptides, effectively reducing its availability to inhibit the active gyrase enzyme. nih.govpnas.org This highlights that the intracellular concentration of GyrB and potentially other binding partners can significantly influence the compound's biological effect.

Future academic research should focus on systematically identifying and characterizing these off-target interactions. Modern proteomic approaches, such as affinity-purification mass spectrometry using tagged Coumermycin A1 derivatives, could be employed to create an unbiased interaction map in various model organisms. Characterizing the binding kinetics and functional consequences of these secondary interactions will be essential for interpreting experimental results when using Coumermycin A1 as a CID tool and for designing more specific next-generation molecules. acs.org

Exploration of Novel Dimerization Systems Beyond GyrB

The success of the Coumermycin A1/GyrB system has established a powerful paradigm for induced protein dimerization. researchgate.netnih.gov A significant future direction is to expand this concept by developing novel dimerization systems that are not reliant on GyrB. This would provide researchers with a broader toolkit of orthogonal CID systems, allowing for the independent control of multiple dimerization events within the same cell. researchgate.net

Research could proceed in two main directions:

Modifying Coumermycin A1: The structural insights into how Coumermycin A1 binds the GHKL ATPase domain can guide the chemical synthesis of derivatives designed to selectively bind and dimerize other proteins in that superfamily, such as Hsp90 or other topoisomerases. acs.org The goal would be to alter the specificity of the dimerizer away from GyrB and towards a new target.

Developing Heterodimerizers: The relative ease of synthetically modifying related aminocoumarins like novobiocin could facilitate the development of heterodimeric reagents. researchgate.net These molecules would be designed with two different recognition moieties, enabling them to bring two distinct proteins together, rather than inducing homodimerization. nih.gov

The development of such systems would greatly expand the applications of chemical genetics, enabling the study of more complex signaling pathways and protein-protein interaction networks. researchgate.net

Advanced Spectroscopic and Biophysical Characterization of Coumermycin A1-Target Complexes

The interaction between Coumermycin A1 and its targets has been studied using a variety of biophysical techniques. Early work used ATPase assays and cross-linking experiments to demonstrate that one molecule of Coumermycin A1 interacts with two molecules of the 43-kDa GyrB fragment. nih.gov More recently, X-ray crystallography has provided high-resolution static snapshots of the inhibited GyrB-Coumermycin A1 complex. acs.org

While these studies have been foundational, future research can leverage a suite of advanced biophysical and spectroscopic methods to gain a more dynamic and detailed understanding of these interactions. nih.govnih.gov Such techniques can provide crucial information on the thermodynamics, kinetics, and conformational changes that define the binding event.

Table 2: Advanced Biophysical Techniques for Future Coumermycin A1 Research

| Technique | Information Provided | Potential Application |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (kon, koff), and affinity (KD) without labeling. nih.govresearchgate.net | Precisely quantifying the binding affinity of new Coumermycin A1 derivatives to GyrB or novel target proteins. |

| Isothermal Titration Calorimetry (ITC) | Complete thermodynamic profile of binding (ΔH, ΔS, KD, stoichiometry). nih.gov | Determining the driving forces (enthalpic vs. entropic) behind the binding of Coumermycin A1 to different targets and mutants. |

| Circular Dichroism (CD) Spectroscopy | Changes in protein secondary and tertiary structure upon ligand binding. nih.gov | Monitoring global conformational changes in target proteins like GyrB upon dimerization induced by Coumermycin A1. |

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Information on protein dynamics and conformational changes by mapping solvent accessibility at the peptide level. nih.gov | Identifying specific regions of a target protein that become protected or exposed upon Coumermycin A1 binding, revealing allosteric effects. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural and dynamic information of the protein-ligand complex in solution. researchgate.net | Characterizing the solution-state structure and dynamics of Coumermycin A1-target complexes, complementing solid-state crystal structures. |

By applying these advanced techniques, researchers can build a comprehensive model of how Coumermycin A1 interacts with its targets, providing a deeper level of understanding that will be invaluable for the rational design of next-generation antibiotics and research tools. acs.org

Q & A

Q. What are the critical physicochemical properties of Coumermycin A1 that influence its experimental handling?

Coumermycin A1 (C55H59N5O20, MW 1110.08) is a cell-permeable antibiotic with limited solubility in aqueous buffers. It dissolves optimally in DMSO (50 mg/mL, 45.04 mM) but requires sonication and gentle heating (≤50°C) to achieve homogeneity . Stability is temperature-sensitive: solid forms should be stored at -20°C in anhydrous conditions, while solutions must be aliquoted to avoid freeze-thaw degradation . Researchers should pre-test solubility in target solvents (e.g., PBS, cell culture media) to avoid precipitation during assays .

Q. How can researchers validate the dual mechanisms of Coumermycin A1 (JAK2 activation vs. DNA gyrase inhibition) in a single experimental system?

To disentangle these mechanisms:

- JAK2 activation: Use JAK2-knockout cell lines or co-treat with JAK2 inhibitors (e.g., G5-7) to confirm pathway specificity. Measure downstream STAT3 phosphorylation via Western blot .

- DNA gyrase inhibition: Employ bacterial models (e.g., E. coli) or bacterial gyrase activity assays, as mammalian cells lack this target .

Dose-response curves (0.1–10 µM) are critical, as off-target effects may dominate at higher concentrations .

Q. What synthesis routes are available for Coumermycin A1, and how do they impact purity?

Coumermycin A1 is synthesized via two primary routes:

5-Methylpyrrole-2-carboxylic acid pathway: Yields high purity (≥95%) but requires rigorous HPLC purification to remove pyrrole derivatives .

Ethyl 5-methylpyrrole-2-carboxylate pathway: More scalable but may introduce esterification byproducts, necessitating mass spectrometry validation .

Researchers should cross-reference NMR and LC-MS data with literature spectra to confirm structural integrity .

Advanced Research Questions

Q. How can contradictory findings on Coumermycin A1’s role in JAK2/STAT3 signaling be resolved?

In LPS-induced cardiomyocyte injury models, Coumermycin A1 activates JAK2/STAT3 but antagonizes miR-206-mediated protection by further upregulating p-JAK2/p-STAT3 . To resolve this paradox:

- Temporal analysis: Map signaling dynamics using time-course experiments (0–24 hrs) to identify biphasic effects.

- Pathway crosstalk: Investigate interactions with parallel pathways (e.g., MAPK) via phosphoproteomic screens.

- Genetic validation: Overexpress USP33 (a JAK2 deubiquitinase) to test if miR-206’s effects are USP33-dependent .

Q. What experimental designs are optimal for studying Coumermycin A1’s antibacterial and anticancer effects in co-culture systems?

- Bacterial-cancer cell co-cultures: Use transwell assays to separate bacterial and mammalian compartments, preventing direct antibiotic cytotoxicity. Measure bacterial gyrase inhibition via supercoiling assays and cancer cell viability via MTT .

- Dual-targeting validation: Compare Coumermycin A1 with selective JAK2 agonists (e.g., IL-6) and gyrase inhibitors (e.g., Ciprofloxacin) to isolate contributions to cytotoxicity .

Q. How should researchers address batch-to-batch variability in Coumermycin A1’s bioactivity?

- Quality control: Require vendors to provide HPLC chromatograms and NMR data for each batch. Validate purity using UV-Vis spectroscopy (λmax = 280 nm for coumarin derivatives) .

- Bioactivity normalization: Pre-test each batch in a standard bacterial growth inhibition assay (MIC against S. aureus) and JAK2 phosphorylation assay, adjusting concentrations to match historical EC50 values .

Q. What statistical approaches are recommended for analyzing Coumermycin A1’s dose-dependent effects in heterogeneous cell populations?

- Non-linear regression: Fit dose-response data to a four-parameter logistic model (e.g., Hill equation) to calculate EC50 and Hill coefficients.

- Heterogeneity correction: Use single-cell RNA sequencing to identify subpopulations with divergent responses (e.g., JAK2-high vs. JAK2-low cells) .

- Robustness testing: Apply bootstrap resampling to assess confidence intervals for EC50 values, especially in datasets with high variability .

Methodological Recommendations

- Data reporting: Include solubility, storage conditions, and batch-specific activity metrics in publications to enhance reproducibility .

- Conflict resolution: When mechanistic contradictions arise, employ orthogonal assays (e.g., genetic knockout + pharmacological inhibition) to isolate variables .